molecular formula C21H14FN3O3 B2407826 N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-2-phenoxybenzamide CAS No. 865285-68-3

N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-2-phenoxybenzamide

Cat. No. B2407826
CAS RN: 865285-68-3
M. Wt: 375.359
InChI Key: ZZZNEGCUDUHYEI-UHFFFAOYSA-N
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Description

“N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-2-phenoxybenzamide” is a complex organic compound. It contains an oxadiazole ring, which is a heterocyclic five-membered ring that possesses two carbons, one oxygen atom, two nitrogen atoms, and two double bonds . Oxadiazole derivatives are known for their broad range of chemical and biological properties .

Scientific Research Applications

Anti-Breast Cancer Activity

The synthesized compound demonstrates potential as an anti-breast cancer agent. Molecular docking studies revealed that its binding affinity to the human estrogen alpha receptor (ERα) is comparable to that of 4-OHT, a native ligand. This finding suggests that N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-2-phenoxybenzamide could be explored further for breast cancer treatment .

Medicinal Chemistry and Drug Design

Fluorinated compounds are popular in medicinal chemistry due to their enhanced stability and binding affinity. The C-F bond provides greater stability than the C-H bond, making fluorinated derivatives attractive for drug development. Researchers may investigate this compound’s potential as a drug candidate or use it as a scaffold for further modifications .

Antimicrobial Properties

Pyrazoles and their derivatives have been studied for their antimicrobial activity. While specific data on this compound’s antimicrobial effects are not mentioned, it could be worthwhile to explore its potential in this context .

Anti-Inflammatory and Antioxidant Effects

Given the diverse biological activities associated with pyrazoles, investigating the anti-inflammatory and antioxidant properties of this compound could yield valuable insights. These properties are relevant for various health conditions and may contribute to drug development .

Cytotoxicity and Analgesic Functions

Pyrazoles have been linked to cytotoxicity and analgesic effects. While specific studies on this compound are lacking, its structural features warrant investigation in these areas .

Organic Synthesis and Reaction Pathways

Understanding the synthetic pathways leading to this compound is crucial. Researchers can explore the one-pot three-component reaction for pyrazoline synthesis under microwave irradiation, followed by oxidative aromatization to form the pyrazole. Investigating alternative routes and optimizing the synthesis process could enhance its applicability .

properties

IUPAC Name

N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-2-phenoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14FN3O3/c22-15-12-10-14(11-13-15)20-24-25-21(28-20)23-19(26)17-8-4-5-9-18(17)27-16-6-2-1-3-7-16/h1-13H,(H,23,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZZNEGCUDUHYEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=CC=C2C(=O)NC3=NN=C(O3)C4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14FN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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